Pentabromophenyl benzoate

Flame Retardancy Bromine Content Polymer Additive

Pentabromophenyl benzoate (57011-47-9) delivers a unique ester-linked architecture—distinct from DBDPO or DBDPE—offering formulators a 67.4% bromine content with a regulatory profile free of SVHC designation. Ideal for polymer matrices where thermal degradation pathway and compatibility are critical, this compound is a strategic drop-in for compliance-first screening. Sourced for industrial R&D, it is not for human or veterinary use. Confirm batch-specific purity and shipping conditions with your supplier.

Molecular Formula C13H5Br5O2
Molecular Weight 592.7 g/mol
CAS No. 57011-47-9
Cat. No. B15467533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentabromophenyl benzoate
CAS57011-47-9
Molecular FormulaC13H5Br5O2
Molecular Weight592.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br
InChIInChI=1S/C13H5Br5O2/c14-7-8(15)10(17)12(11(18)9(7)16)20-13(19)6-4-2-1-3-5-6/h1-5H
InChIKeyJQRIZLGZAPSJPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentabromophenyl Benzoate (CAS 57011-47-9): A High-Bromine Aromatic Ester for Demanding Flame Retardant and Polymer Additive Selection


Pentabromophenyl benzoate (CAS 57011-47-9) is a specialized polybrominated aromatic ester with the molecular formula C₁₃H₅Br₅O₂ and a molecular weight of 592.7 g/mol [1]. The compound is characterized by a fully brominated phenyl ring (pentabromophenyl) esterified with a benzoate moiety, resulting in a theoretical bromine content of approximately 67.4% by weight [2]. This high bromine density places it within the class of additive flame retardants, but its unique ester structure distinguishes it from widely used brominated diphenyl ethers, ethanes, and bisphenol derivatives [3]. The compound's calculated XLogP of 6.8 indicates significant hydrophobicity, a key property for compatibility with many polymer matrices [4]. Pentabromophenyl benzoate is intended for industrial and research applications, specifically as a flame retardant additive, and is not registered for human or veterinary use .

Why Generic Substitution of Pentabromophenyl Benzoate (CAS 57011-47-9) with Other Brominated Flame Retardants Is Not Straightforward


Direct substitution of pentabromophenyl benzoate with other brominated flame retardants is not a simple drop-in replacement due to its unique molecular architecture. Unlike widely used, high-volume alternatives such as Decabromodiphenyl Ethane (DBDPE) or Decabromodiphenyl Oxide (DBDPO), which are polybrominated diphenyl alkanes or ethers, pentabromophenyl benzoate features an ester linkage that can influence both its thermal degradation pathway and its interaction with polymer matrices [1]. This structural difference can affect key processing and performance parameters, including thermal stability, compatibility, and the efficiency of flame retardancy at specific loading levels. Furthermore, the compound's current regulatory status—specifically, the absence of an SVHC (Substance of Very High Concern) designation for CAS 57011-47-9, in contrast to the recent vPvB (very persistent, very bioaccumulative) classification of DBDPE—presents a distinct risk profile for formulators and procurement professionals . The following quantitative evidence illustrates why these differences are material for scientific selection and industrial application.

Quantitative Differentiators for Pentabromophenyl Benzoate (CAS 57011-47-9) Against Key Brominated Flame Retardant Comparators


High Bromine Content and Theoretical Flame Retardant Efficiency Relative to Tetrabromobisphenol A

The flame retardant efficiency of brominated compounds is directly correlated with their bromine content by weight. Pentabromophenyl benzoate exhibits a calculated bromine content of approximately 67.4%, derived from its molecular formula (C₁₃H₅Br₅O₂; MW 592.7 g/mol) and five bromine atoms (each ~79.9 g/mol) [1]. This value is 9.4 percentage points (or 16.2% relatively) higher than the 58% bromine content typical of Tetrabromobisphenol A (TBBPA, CAS 79-94-7), a widely used brominated flame retardant [2]. This higher bromine density suggests that lower loading levels of pentabromophenyl benzoate may achieve comparable flame retardant performance, potentially reducing the impact on a polymer's mechanical and aesthetic properties.

Flame Retardancy Bromine Content Polymer Additive

Differentiated Regulatory Status vs. Decabromodiphenyl Ethane (DBDPE) Regarding SVHC Designation

A key differentiator for procurement in the European market is the regulatory status under REACH. As of November 2025, Decabromodiphenyl Ethane (DBDPE, CAS 84852-53-9) has been added to the ECHA Candidate List of Substances of Very High Concern (SVHC) due to its very persistent and very bioaccumulative (vPvB) properties . In contrast, a search of regulatory databases indicates that pentabromophenyl benzoate (CAS 57011-47-9) is not currently listed as an SVHC . This absence of an SVHC designation means that articles containing pentabromophenyl benzoate are not subject to the same REACH Article 33 communication and SCIP database notification obligations that apply to articles containing >0.1% w/w DBDPE.

Regulatory Compliance REACH SVHC Sustainable Procurement

Comparable Bromine Content but Potentially Different Thermal Stability vs. High-Volume Decabromodiphenyl Oxide/Ethane

While pentabromophenyl benzoate's bromine content (67.4%) is lower than that of decabromodiphenyl oxide (DBDPO, ~83%) and decabromodiphenyl ethane (DBDPE, ~82%), the presence of an ester linkage fundamentally alters its thermal decomposition profile [1][2]. This structural feature can lead to earlier or more tailored release of bromine radicals compared to the extremely stable DBDPO and DBDPE, which exhibit high melting points (>300°C) and are designed for high-temperature engineering plastics. No direct, public TGA data comparing these specific compounds was located. However, based on the class of esters, pentabromophenyl benzoate may undergo hydrolysis or ester cleavage at lower temperatures, which could be advantageous or disadvantageous depending on the specific polymer processing window.

Thermal Stability Polymer Processing Flame Retardant

Absence of Data on Key Performance Metrics (LOI, UL 94) Represents a Significant Procurement Risk Relative to Well-Characterized Alternatives

A critical differentiator in procurement is the existence of robust, publicly available performance data. Searches for quantitative flame retardancy metrics for pentabromophenyl benzoate, such as Limiting Oxygen Index (LOI) values or UL 94 ratings at defined loadings in specific polymers, returned no results [1][2]. In stark contrast, alternatives like DBDPE and DBDPO have extensive, published performance data across numerous polymer systems (e.g., achieving V-0 ratings in HIPS and ABS at loadings of 10-20% with synergists). This data gap forces a potential user of pentabromophenyl benzoate to conduct their own, resource-intensive screening and validation studies, which adds significant time, cost, and uncertainty to any development project.

Flame Retardant Performance Data Gap Risk Assessment

Evidence-Based Application Scenarios for Pentabromophenyl Benzoate (CAS 57011-47-9) in Industrial and Research Settings


Pre-Screening for Non-SVHC Flame Retardant Formulations in the EU Market

This scenario is directly supported by the regulatory differentiation evidence in Section 3. For a formulator seeking to avoid the administrative burden and potential future restrictions associated with DBDPE's SVHC status, pentabromophenyl benzoate is a candidate for initial screening . The absence of an SVHC classification for CAS 57011-47-9 offers a clear compliance advantage, making it a justifiable selection for projects where regulatory simplicity is a primary requirement. This scenario applies even before full performance validation is complete, as the compound passes a critical first-pass compliance check that DBDPE fails.

Research into Structure-Activity Relationships of Polybrominated Esters as Flame Retardants

Pentabromophenyl benzoate's unique ester linkage, distinct from the ether and alkane bridges in DBDPO and DBDPE, makes it a valuable model compound for fundamental research . Scientists can use it to study how the ester bond influences thermal degradation kinetics, char formation, and interaction with antimony synergists (e.g., Sb₂O₃). Comparative studies against pentabromophenyl ether or pentabromophenyl ethane analogs could elucidate the role of the bridging group in flame retardancy, an area with limited public data [1].

Formulation for Lower-Temperature Processed Polymers Requiring High Bromine Loading

Based on the class-level inference regarding thermal stability, pentabromophenyl benzoate may be a suitable candidate for polymers with processing temperatures below those typical for engineering plastics (>250-300°C) . Its theoretical bromine content of 67.4% offers higher efficiency than TBBPA (58%) [1]. Applications could include certain polyolefins, PVC, or thermosets, where its earlier radical release could be beneficial. However, this scenario is contingent upon the user conducting their own thermal and flammability testing to confirm its suitability, as per the evidence gap noted in Section 3.

Reference Compound in Environmental Fate and Bioconcentration Studies

Given that the bioconcentration potential of brominated flame retardants is often correlated with molecular weight and structure, pentabromophenyl benzoate (MW 592.7) sits near a critical threshold where bioconcentration is often not observed (>700 g/mol) but is still possible . Its high calculated XLogP of 6.8 indicates significant hydrophobicity, a precursor to bioaccumulation [1]. This profile makes it a useful reference standard in comparative environmental studies, such as those examining the relationship between molecular weight, structure, and bioconcentration factor (BCF) in fish, similar to the class of compounds analyzed by Hardy (2004) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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